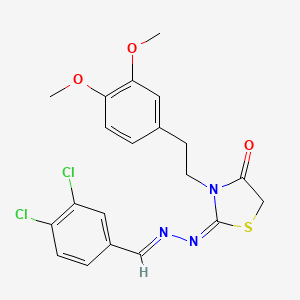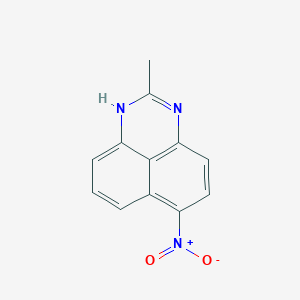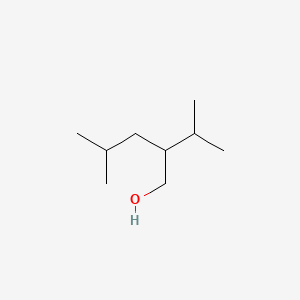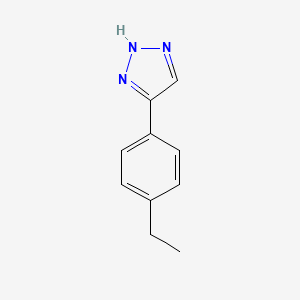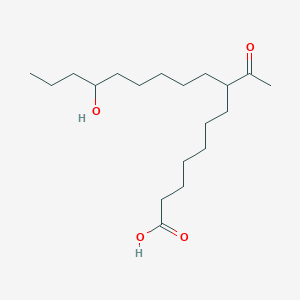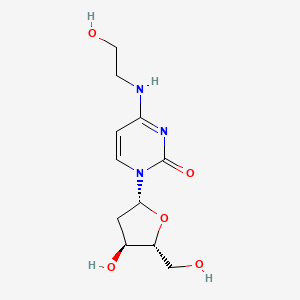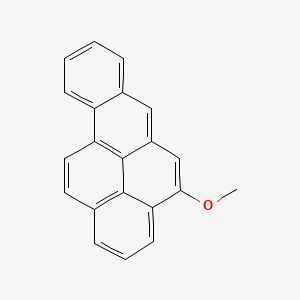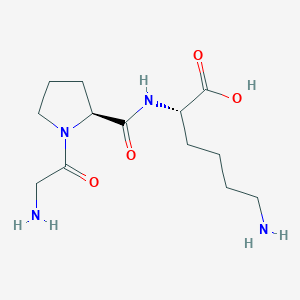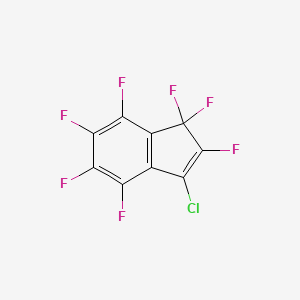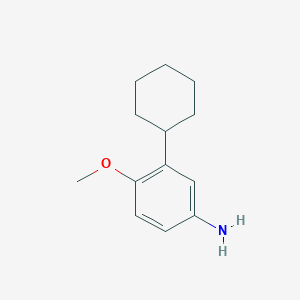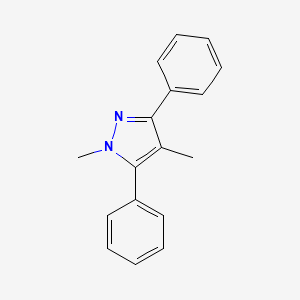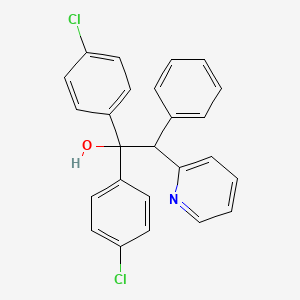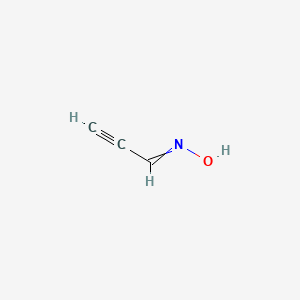![molecular formula C17H18O4 B14643698 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one CAS No. 56774-68-6](/img/structure/B14643698.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one is an organic compound characterized by a benzyloxy group and two methoxy groups attached to a phenyl ring, with an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The key reaction involves the formation of the benzyloxy group through a nucleophilic substitution reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include alcohols, carboxylic acids, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone group can undergo nucleophilic attack, leading to various biochemical transformations.
Comparaison Avec Des Composés Similaires
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[2-(Benzyloxy)phenyl]ethan-1-one: Lacks the methoxy groups, leading to different chemical and biological properties.
Quercetin Derivatives: These compounds have similar radical-scavenging activities and can be used in antioxidant research.
Propriétés
Numéro CAS |
56774-68-6 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-12(18)14-9-10-15(19-2)17(20-3)16(14)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
Clé InChI |
SHMUDRRHRMAIJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


